

# Troubleshooting common issues in KASP genotyping results

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## KASP Genotyping Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during KASP (Kompetitive Allele-Specific PCR) genotyping experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve potential problems in their genotyping results.

### Frequently Asked Questions (FAQs)

Q1: What are the essential components of a KASP reaction?

A KASP genotyping reaction consists of three main components:

- KASP Assay Mix: This contains two allele-specific forward primers and one common reverse primer.[\[1\]\[2\]\[3\]\[4\]](#)
- KASP Master Mix: A universal reagent containing Taq polymerase, dNTPs, a passive reference dye (ROX™), and a FRET (Fluorescence Resonance Energy Transfer) cassette system in an optimized buffer.[\[1\]\[2\]\[4\]\[5\]](#)

- Template DNA: High-quality DNA from the samples to be genotyped.[\[2\]](#)

Q2: What is the minimum number of DNA samples recommended for a KASP assay?

To ensure reliable cluster formation for accurate genotype calling, it is recommended to run a minimum of 22 DNA samples per KASP assay.[\[1\]\[5\]\[6\]\[7\]](#) Including at least two no-template controls (NTCs) per assay is also crucial for detecting contamination or non-specific amplification.[\[1\]\[5\]\[6\]](#)

Q3: At what temperature should the final plate read be performed?

Completed KASP reaction plates must be read at a temperature below 40°C.[\[5\]\[6\]\[8\]\[9\]](#) Reading the plate at temperatures above 40°C can lead to poor data quality and inaccurate genotyping results.[\[1\]\[5\]\[8\]](#)

Q4: Can I re-run a KASP reaction plate if the initial results are not optimal?

Yes, a major advantage of the KASP chemistry is the ability to "recycle" the reaction plate. If the initial genotyping clusters are not well-defined, you can perform additional PCR cycles to drive the reaction to completion and then re-read the plate.[\[6\]\[10\]\[11\]](#) This can often help to tighten the clusters and improve genotype calling.[\[10\]](#) LGC, the developers of KASP, recommend a maximum of four recycle steps.[\[10\]](#)

## Troubleshooting Common Issues

This section addresses specific issues that may arise during KASP genotyping experiments, providing potential causes and recommended solutions.

### Issue 1: No Amplification or Very Weak Signal

Description: The majority of the samples, including positive controls, show little to no fluorescent signal, clustering at the origin of the plot along with the NTCs.

Potential Causes and Solutions:

Potential Cause	Suggested Solution
Incorrect Reaction Setup	Ensure all components (KASP Master Mix, Assay Mix, and DNA) are added in the correct proportions. <sup>[5][8]</sup> Verify pipetting accuracy, as inconsistent volumes can lead to failed reactions. <sup>[5][8]</sup>
Poor DNA Quality or Quantity	Use high-quality DNA free from PCR inhibitors. <sup>[5][8][12]</sup> The recommended DNA concentration is typically 5-50 ng per reaction for a human-sized genome; this may need adjustment for organisms with significantly different genome sizes. <sup>[1][9]</sup> If inhibitors are suspected, consider diluting the DNA. <sup>[8]</sup>
Incorrect Thermal Cycling Conditions	Double-check that the thermal cycling program has been entered correctly into the PCR instrument. <sup>[8]</sup> The standard KASP protocol involves a touchdown PCR approach. <sup>[6]</sup>
Degraded Reagents	Ensure that the KASP Master Mix and Assay Mix have been stored correctly and have not undergone excessive freeze-thaw cycles. <sup>[5][6]</sup>
Assay-Specific Issues	For newly designed assays (KASP-by-Design), the issue might be related to primer design. Consider redesigning the primers. <sup>[11]</sup>

## Issue 2: Ambiguous or Scattered Genotype Clusters

**Description:** The data points on the cluster plot do not form distinct, tight clusters, making it difficult to confidently assign genotypes. The clusters may appear elongated, spread out, or merged.

**Potential Causes and Solutions:**

Potential Cause	Suggested Solution
Insufficient PCR Cycles	The reaction may not have reached its endpoint. Perform additional PCR cycles ("recycling") and re-read the plate.[8][10] This often helps to tighten the clusters as more signal is generated. [10]
Inconsistent DNA Quantity/Quality	Variations in DNA concentration or purity across the plate can lead to scattered clusters.[8] It is recommended to normalize DNA samples before starting the assay.[8]
Cross-Contamination	Contamination between DNA samples can result in scattered data points.[8] Review DNA extraction and sample handling procedures to minimize the risk of cross-contamination.[8]
Suboptimal Assay Performance	The assay may be sensitive to GC content. For high G/C regions, adding DMSO to the reaction mix may improve results.[8] For low G/C assays, increasing the MgCl <sub>2</sub> concentration might be beneficial.[8]
Incorrect Data Analysis Settings	Ensure the axes on the cluster plot are scaled correctly. Disproportionate scaling can distort the appearance of clusters and lead to misinterpretation of the data.[7]

### Issue 3: Unexpected or Additional Genotype Clusters

Description: More than the expected three genotype clusters (two homozygous and one heterozygous) are observed on the plot.

Potential Causes and Solutions:

Potential Cause	Suggested Solution
Contamination	Contamination of the KASP Assay Mix with another assay mix or cross-contamination between DNA samples can lead to extra clusters.[8] Repeat the experiment using fresh aliquots of reagents and carefully handled DNA samples.[8]
Off-Target Amplification or Genomic Homology	The primers may be binding to other regions of the genome that have a similar sequence, leading to non-specific amplification.[6] This may require a redesign of the KASP assay primers.
Copy Number Variation (CNV)	The presence of CNVs in the genomic region targeted by the assay can result in additional clusters.

## Experimental Protocols

### Standard KASP Reaction Assembly

The following tables provide the recommended reagent volumes for setting up KASP genotyping reactions in 96-well and 384-well plates.[6][9]

For 96-Well Plates (10  $\mu$ L Total Reaction Volume):

Component	Volume per Reaction
2X KASP Master Mix	5.0 $\mu$ L
72X KASP Assay Mix	0.14 $\mu$ L
Template DNA + Water	4.86 $\mu$ L

For 384-Well Plates (5  $\mu$ L Total Reaction Volume):

Component	Volume per Reaction
2X KASP Master Mix	2.5 µL
72X KASP Assay Mix	0.07 µL
Template DNA + Water	2.43 µL

## Standard KASP Thermal Cycling Protocol

The KASP chemistry utilizes a touchdown PCR method.[6] The standard thermal cycling conditions are detailed below.[6][9]

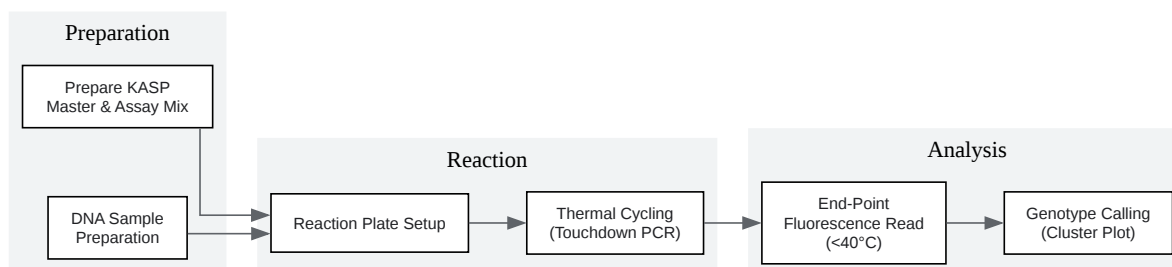
Step	Temperature	Duration	Number of Cycles
Activation	94°C	15 minutes	1
Denaturation	94°C	20 seconds	\multirow{2}{10}
Annealing/Elongation	61°C (dropping 0.6°C per cycle)	60 seconds	
Denaturation	94°C	20 seconds	\multirow{2}{26+}
Annealing/Elongation	55°C	60 seconds	

Note: Some assays may require optimized cycling conditions due to high or low GC content.[6]

## Visualizing KASP Workflow and Troubleshooting Logic

### KASP Genotyping Workflow

The following diagram illustrates the key stages of the KASP genotyping process, from reaction setup to data analysis.

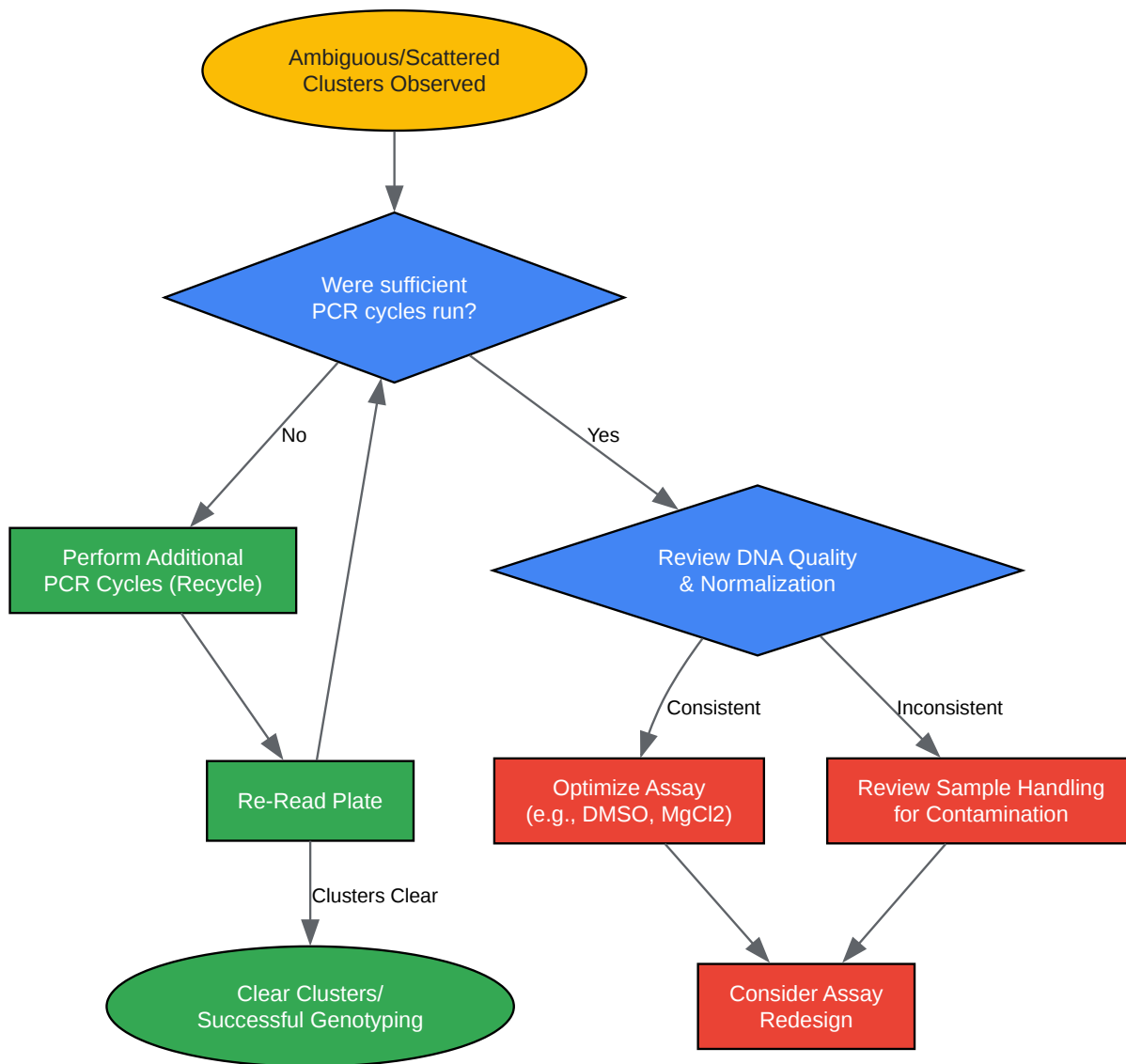


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Caption: A simplified workflow of the KASP genotyping process.

## Troubleshooting Logic for Ambiguous Clusters

This diagram outlines a logical approach to troubleshooting when genotype clusters are not well-defined.



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Caption: A decision tree for troubleshooting ambiguous KASP results.

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